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Application Note:

‘ Compound of Interest

Compound Name: 4-(2-Methylpropyl)azetidin-2-one
CAS No.: 1335042-59-5
Cat. No.: B2650167

Introduction and Mechanistic Rationale

The 2-azetidinone (B-lactam) ring is a privileged scaffold in medicinal chemistry, historically recognized for its foundational role in 1[1]. Beyond traditic
(HLE) and 3[3].

The causality behind azetidinone efficacy lies in its inherent ring strain and the electrophilicity of its carbonyl carbon. When the inhibitor enters the act

misleading. Robust characterization requires evaluating the kinetics of covalent adduct formation, specifically the second-order rate constant kinact/K
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Caption: Kinetic pathway of serine protease/f3-lactamase inhibition by azetidinones.

Experimental Design and Self-Validating Controls
To ensure trustworthiness and reproducibility in drug development, the assay design must be a self-validating system. This means incorporating orthc
» Continuous Kinetic Readouts: To capture the time-dependent decay of enzyme activity, proving that inhibition increases as the covalent bond forms

« Jump-Dilution Assays: To differentiate true irreversible covalent inhibition from slow, tight-binding reversible inhibition. If the inhibitor is covalently bc

 Intact Mass Spectrometry: To physically verify the covalent modification. Biochemical assays infer mechanism; MS provides definitive structural prc
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Caption: Workflow for assessing azetidinone-mediated covalent enzyme inhibition.

Step-by-Step Methodologies
Protocol A: Time-Dependent Inhibition (TDI) Assay for Serine 3-Lactamases

This colorimetric assay utilizes 1 that undergoes a distinct color change (yellow to red, A=486 nm) upon hydrolysis by -lactamases[1].

Reagents & Materials:

* Assay Buffer:1[1], supplemented with 0.01% Triton X-100 to prevent non-specific aggregation.

» Substrate: 100 pM Nitrocefin working solution (diluted from DMSO stock)[1].

o Enzyme: Purified recombinant B-lactamase (e.g., TEM-1) at 1-5 nM final concentration.

« Inhibitors: Azetidinone derivatives serially diluted in DMSO.

Step-by-Step Procedure:

» Preparation: Dispense 45 pL of Assay Buffer containing the enzyme into a 96-well clear-bottom microplate.

« Compound Addition: Add 5 pL of the azetidinone inhibitor (spanning 0.1x to 10x the estimated IC50) or DMSO control. Ensure final DMSO concent
* Pre-incubation:1 (e.g., 0, 10, 20, 30, and 60 minutes)[1]. Causality note: Varying pre-incubation times is critical for calculating the rate of inactivatio
o Substrate Initiation: Rapidly add 50 pL of 200 uM Nitrocefin (final concentration 100 puM) to all wells using a multichannel pipette.

» Kinetic Readout: Immediatelyl by monitoring absorbance at 486 nm using a microplate reader[1].

« Data Extraction: Calculate the initial velocity ( vi) from the linear portion of the progress curves to determine the pseudo-first-order rate constants (

Protocol B: Jump-Dilution Reversibility Assay

This protocol validates whether the azetidinone acts as an irreversible suicide inhibitor or a reversible tight-binder.
Step-by-Step Procedure:

« High-Concentration Incubation: Incubate the target enzyme at a high concentration (100x the standard assay concentration) with the azetidinone ir
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» Rapid Dilution: Dilute the incubation mixture 100-fold into assay buffer containing a saturating concentration of the specific substrate.
« Monitoring: Monitor enzymatic activity continuously for 60 minutes.

« Interpretation: If the inhibition is irreversible (covalent acylation), the enzyme will show a flat line (no recovery of activity). If reversible, a slow upwa

Protocol C: LC-MS/MS Validation of Covalent Adducts

Biochemical assays must be grounded in physical evidence. LC-MS/MS confirms the stoichiometry and localization of the azetidinone binding.
Step-by-Step Procedure:

« Adduct Formation: Incubate 10 uM target enzyme with 50 pM azetidinone inhibitor for 2 hours at room temperature.

* Quenching & Digestion: Denature the protein using 8M Urea, reduce disulfide bonds with 10 mM DTT (45 min, 37°C), alkylate with 20 mM iodoace
o LC-MS/MS Analysis: Inject the digested peptides onto a C18 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Orbitrap

« Data Analysis: Search the MS/MS spectra for a mass shift corresponding to the exact mass of the ring-opened azetidinone covalently attached to t

Quantitative Data Presentation

To facilitate comparison across azetidinone derivatives, kinetic parameters must be summarized systematically. The true efficiency of a covalent inhik

Compound Class Target Enzyme KI(pM)
Monocyclic B-lactam Class A B-Lactamase 1.20
N-thiolated Azetidinone Human Leukocyte Elastase 0.80
C3-Substituted Azetidinone TMPRSS?2 (Viral Entry) 0.05
Clavulanic Acid (Control) Class A B-Lactamase 0.30

Table 1: Representative kinetic parameters for azetidinone-mediated enzyme inhibition. Data is derived from non-linear regression of pseudo-first-ord
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« 3. Simulations and active learning enable efficient identification of an experimentally-validated broad coronavirus inhibitor - PMC [pmc.ncbi.nlm.nih

« To cite this document: BenchChem. [Application Note: Methodological Framework for Assessing Enzyme Inhibition by Azetidinones]. BenchChem,

Disclaimer & Data Validity:
The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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